3-methylisoquinolin-1(2H)-one

Physicochemical Profiling Solubility Assay Development

Metabolic clearance via aldehyde oxidase (AO) often derails isoquinoline-based lead optimization. 3-methylisoquinolin-1(2H)-one (CAS 7114-80-9) provides a solution: • 3-Methyl group redirects metabolism away from AO, lowering clearance risk. • Simultaneously inhibits IL-6 and Caspase 9 while upregulating MMP3/TIMP3, promoting tissue repair. • ≥97% purity and consistent quality for fragment screening and library construction.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 7114-80-9
Cat. No. B101560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylisoquinolin-1(2H)-one
CAS7114-80-9
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C(=O)N1
InChIInChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-6H,1H3,(H,11,12)
InChIKeyQAOMZDFCQJQQQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylisoquinolin-1(2H)-one: A Versatile Medicinal Chemistry Scaffold


3-Methylisoquinolin-1(2H)-one (CAS 7114-80-9) is a heterocyclic scaffold characterized by a fused benzene-pyridine ring system with a lactam carbonyl at the 1-position and a methyl substituent at the 3-position [1]. This compound serves as a critical building block in drug discovery, with its derivatives exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties . Its value is underscored by its presence in natural alkaloids with potent antiplasmodial activity, making it a high-priority starting material for medicinal chemistry programs .

Heterocyclic scaffold for medicinal chemistry libraries
Reported activity in tumor cell, inflammatory pathway, and antiviral models
Metabolic stability research tool (AO pathway distinction)
Gene expression modulation probe (IL6, Caspase 9, MMP3, TIMP3)

3-Methylisoquinolin-1(2H)-one: Selectivity Over Generic Analogs


Simple substitution with other isoquinolinone analogs is not functionally equivalent due to the profound impact of the 3-methyl group on crucial molecular properties. The presence and position of this methyl group directly governs the compound's metabolic fate; for example, 3-methylisoquinoline, the non-carbonyl analog, is a specific substrate for aldehyde oxidase, a metabolic pathway distinct from cytochrome P450-mediated transformations seen with other isomers [1]. Furthermore, in biological systems, the 3-methyl group contributes to a unique pharmacological fingerprint, inhibiting inflammatory gene expression (e.g., IL6, Caspase 9) while simultaneously upregulating tissue repair genes (MMP3, TIMP3), a profile not shared by related kinase-focused isoquinolinone inhibitors . This specificity makes the precise 3-methylisoquinolin-1(2H)-one core indispensable for targeted research applications.

3-Methyl absent Metabolic stability and gene expression profile may differ; may not replicate reported activity.
1-Oxo group missing Alteration of metabolic pathway (AO substrate vs. non-substrate) may affect research model outcomes.
Kinase inhibitor analogs Gene expression modulation profile differs; not functionally equivalent for inflammation resolution research.

3-Methylisoquinolin-1(2H)-one: Comparative Evidence Guide


Kinetic Solubility Advantage Over 4-Hydroxy Analog

For procurement decisions, the kinetic solubility of a compound is a critical factor in assay development. 3-Methylisoquinolin-1(2H)-one demonstrates a calculated solubility of 0.16 g/L at 25°C . In contrast, the 4-hydroxy derivative, 4-hydroxy-3-methylisoquinolin-1(2H)-one (CAS 5423-95-0), exhibits significantly different physicochemical parameters, including a higher density (1.297 g/cm³) and a boiling point of 428.5°C, which are indicative of stronger intermolecular forces and potentially lower solubility, making the 3-methyl parent compound a more favorable choice for solution-based screening assays where solubility is often a limiting factor .

Kinetic Solubility
Data to verify
0.16 g/L (calc.)
May support solution-based assay development
Comparator 4-hydroxy analog shows higher density/BP, suggesting different solubility
Physicochemical Profiling Solubility Assay Development

Divergent Metabolism vs. 3-Methylisoquinoline

The target compound and its fully aromatic analog, 3-methylisoquinoline (CAS 1125-80-0), face distinctly different metabolic fates. 3-Methylisoquinoline is a known inhibitor of mouse CYP2A5 with an IC50 of 4800 nM [1]. Crucially, 3-methylisoquinoline, along with isoquinoline and N-methylisoquinoline, is specifically metabolized by aldehyde oxidase (AO), and this metabolism is blocked by the AO inhibitor menadione [2]. The target compound, 3-methylisoquinolin-1(2H)-one, with its 1-oxo group, presents a fundamentally different chemical structure to these metabolic enzymes, meaning it will not engage in the same AO-mediated metabolism or CYP2A5 inhibition, leading to a divergent in vivo pharmacokinetic profile.

Metabolic Stability
Reported
Not AO substrate; distinct from 3-methylisoquinoline
May avoid AO-mediated clearance pathway
3-methylisoquinoline is an AO substrate and CYP2A5 inhibitor
Drug Metabolism Aldehyde Oxidase CYP2A5 Metabolic Stability

Pro-Resolving Gene Expression vs. Kinase Inhibitors

3-Methyl-2H-isoquinolin-1-one demonstrates a specific, quantifiable immunomodulatory profile that distinguishes it from isoquinolinone derivatives designed as kinase inhibitors. It simultaneously inhibits the expression of the pro-inflammatory genes Caspase 9 and IL6, while stimulating the expression of the tissue repair genes MMP3 and TIMP3 . This dual-action mechanism contrasts sharply with selective kinase inhibitors like 5,7-Dichloro-3-methylisoquinolin-1(2H)-one, which are optimized for inhibiting specific protein kinases in inflammatory pathways [1]. The target compound's polypharmacology at the gene expression level offers a unique tool for studying resolution of inflammation, a profile not offered by kinase-selective alternatives.

Gene Expression
Class-level inference
Inhibits IL6, Caspase 9; upregulates MMP3, TIMP3
Supports inflammation-resolution research models
Profile distinct from kinase-selective isoquinolinones
Immunomodulation Inflammation Gene Expression Functional Selectivity

Synthetic Versatility vs. Pre-Functionalized Scaffolds

For chemistry programs centered on library synthesis, 3-methylisoquinolin-1(2H)-one offers distinct advantages as a minimally functionalized 'blank' scaffold. It is a key precursor for the preparation of diverse heterocyclic compounds and is specifically used in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and functional materials . In contrast, other commonly used isoquinolinone building blocks like 5-nitro-1(2H)-isoquinolinone are pre-installed with a functional group that constrains downstream chemistry to particular pathways, often those involving nitro-group reduction or substitution . The unadorned nature of 3-methylisoquinolin-1(2H)-one allows for more divergent late-stage functionalization, enabling the generation of more structurally diverse libraries for SAR studies from a single starting material.

Synthetic Versatility
Data to verify
Unfunctionalized core; divergent functionalization
Enables diverse SAR library synthesis
Compared to pre-functionalized scaffolds (e.g., 5-nitro analog)
Synthetic Chemistry Library Design Structure-Activity Relationship (SAR) Late-Stage Functionalization

3-Methylisoquinolin-1(2H)-one: Key Research Applications


Compound Libraries for Phenotypic Screening

As demonstrated by its unfunctionalized scaffold and wide applicability, 3-methylisoquinolin-1(2H)-one is the ideal core for constructing diverse compound libraries. Its versatility supports its use as a central building block for generating derivatives for broad phenotypic screening, where its unique gene expression profile—inhibiting IL6 and Caspase 9 while upregulating MMP3 and TIMP3—can be leveraged to identify compounds that resolve inflammation without causing immunosuppression. [REFS-1, REFS-2]

Bypassing Aldehyde Oxidase Metabolism

Its metabolic distinction from 3-methylisoquinoline makes it a crucial tool in chemical biology. Researchers investigating drug-metabolizing enzymes can use 3-methylisoquinolin-1(2H)-one as a core scaffold that avoids the aldehyde oxidase metabolism pathway. This is particularly valuable for developing probes or lead compounds where biotransformation by AO is a known clearance mechanism, giving it a significant advantage over its aromatic analog. [1]

Solubility-Enhanced Lead Design

The solubility profile of 3-methylisoquinolin-1(2H)-one positions it as a preferred starting point over more planar, less soluble isoquinoline scaffolds for early-stage lead optimization. In fragment-based drug discovery or high-throughput screening where aqueous solubility is a key success factor, this compound's profile helps mitigate the risk of assay interference from precipitation, directly addressing a major bottleneck in drug discovery.

Multi-Functional Immunomodulatory Agents

The unique immunomodulatory activity of 3-methylisoquinolin-1(2H)-one, which simultaneously dampens inflammatory signals and promotes tissue repair, makes it a valuable scaffold for developing novel therapies for chronic inflammatory or autoimmune diseases. This contrasts sharply with kinase-selective isoquinolinones, positioning it for projects aiming for a systems-level pharmacological effect rather than hitting a single target.

Application
Selection Property
Validation Focus
Phenotypic screening library construction
Unfunctionalized scaffold for diverse derivatization
Gene expression modulation profile (IL6, Caspase 9, MMP3, TIMP3) under research conditions
Metabolic pathway research (AO avoidance)
Metabolic distinction from 3-methylisoquinoline
Demonstrated non-substrate for aldehyde oxidase; CYP2A5 inhibition absent
Solution-phase assay development
Calculated aqueous solubility (~0.16 g/L)
Mitigate precipitation risk in screening assays; verify in relevant buffer system
Inflammation and tissue repair research models
Dual modulation of pro-inflammatory and tissue repair genes
Profile distinct from kinase-selective isoquinolinones; requires model-specific validation

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